molecular formula C10H13ClO B14443927 Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride CAS No. 78293-70-6

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride

Katalognummer: B14443927
CAS-Nummer: 78293-70-6
Molekulargewicht: 184.66 g/mol
InChI-Schlüssel: KXWLHRUDHOOLKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is a chemical compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[6.1.0]nonane skeleton with a carbonyl chloride functional group at the 9th position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.1.0]non-4-ene-9-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with cycloocta-1,5-diene.

    Cyclization: The cycloocta-1,5-diene undergoes a cyclization reaction to form the bicyclo[6.1.0]nonane skeleton.

    Functionalization: The bicyclo[6.1.0]nonane is then functionalized at the 9th position to introduce the carbonyl chloride group.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and functionalization steps. For example, the use of rhodium-based catalysts and dichloromethane as a solvent has been reported .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbonyl group.

    Cycloaddition Reactions: The strained bicyclic structure makes it a good candidate for cycloaddition reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while SPAAC with an azide results in a triazole product.

Wissenschaftliche Forschungsanwendungen

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride has several scientific research applications:

Wirkmechanismus

The mechanism by which bicyclo[6.1.0]non-4-ene-9-carbonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The carbonyl chloride group is highly reactive, allowing for the formation of various derivatives through substitution reactions. Additionally, the strained bicyclic structure facilitates cycloaddition reactions, making it a valuable tool in bioorthogonal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[6.1.0]non-4-ene-9-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its alcohol and acid analogues. This makes it particularly useful in synthetic chemistry for the formation of various derivatives and in bioorthogonal reactions for labeling and detection purposes.

Eigenschaften

CAS-Nummer

78293-70-6

Molekularformel

C10H13ClO

Molekulargewicht

184.66 g/mol

IUPAC-Name

bicyclo[6.1.0]non-4-ene-9-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h1-2,7-9H,3-6H2

InChI-Schlüssel

KXWLHRUDHOOLKX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C2C(=O)Cl)CCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.